Product packaging for 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea(Cat. No.:CAS No. 20922-76-3)

1-(2,6-Dimethylphenyl)-3-propan-2-ylurea

Cat. No.: B3336209
CAS No.: 20922-76-3
M. Wt: 206.28 g/mol
InChI Key: HVAWBRCHWCBVOL-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-propan-2-ylurea ( 20922-76-3) is a substituted urea compound with the molecular formula C12H18N2O and a molecular weight of 206.284 g/mol . This chemical is part of a class of N,N'-disubstituted ureas that are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities . Urea derivatives have been extensively studied as key scaffolds in pharmaceutical development, showing potential as kinase inhibitors, antiviral agents, and carbonic anhydrase inhibitors, which makes them valuable tools for biochemical research and drug discovery efforts . Researchers utilize this compound and its structural analogs in various applications, including the synthesis of more complex molecules and the study of enzyme inhibition mechanisms. The compound is provided exclusively for research and laboratory use. This product is labeled with the research use only (RUO) designation and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B3336209 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea CAS No. 20922-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAWBRCHWCBVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304107
Record name 1-(2,6-dimethylphenyl)-3-propan-2-ylurea
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Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20922-76-3
Record name NSC164224
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Record name 1-(2,6-dimethylphenyl)-3-propan-2-ylurea
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Record name 1-ISOPROPYL-3-(2,6-XYLYL)UREA
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Synthetic Methodologies and Chemical Synthesis Research

Historical Development of Urea (B33335) Synthesis Pathways Relevant to Phenylurea Derivatives

The history of urea synthesis is rich, with early methods laying the groundwork for more complex derivatives. One of the foundational methods for preparing phenylureas involved heating an aniline (B41778) derivative with urea. iglobaljournal.comorgsyn.org In this process, a boiling aqueous solution of an aniline salt (like aniline hydrochloride) and urea leads to an equilibrium that forms ammonium (B1175870) cyanate (B1221674). This cyanate then reacts with the aniline to produce the corresponding phenylurea. orgsyn.org Another early approach was the reaction of aniline salts with potassium cyanate in an aqueous solution. orgsyn.org

These initial methods were significant but often resulted in side products, such as the symmetrically substituted carbanilide (B493258) (diphenylurea), which could sometimes be the major product depending on the reaction conditions. orgsyn.org The formation of such byproducts necessitated tedious purification steps. These early syntheses, while historically important, highlighted the need for more selective and higher-yielding protocols, driving the development of the modern techniques discussed below.

Contemporary Synthetic Strategies for 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea and Analogues

Modern synthetic chemistry offers a diverse toolkit for the construction of unsymmetrical ureas like this compound. These methods prioritize safety, efficiency, selectivity, and scalability. The most direct and common pathway involves the reaction of 2,6-dimethylphenyl isocyanate with isopropylamine (B41738) (propan-2-amine). prepchem.com However, various other strategies have been developed to access the urea moiety, often avoiding the direct handling of isocyanates.

The reaction of amines with phosgene (B1210022) (COCl₂) has been a long-standing, though hazardous, industrial method for producing isocyanates, which are key intermediates for ureas. acs.orggoogle.com A safer and more manageable laboratory alternative is triphosgene (B27547), a stable, crystalline solid that acts as a phosgene equivalent. commonorganicchemistry.comnih.gov This approach typically involves a one-pot, two-step procedure where an aniline derivative is first reacted with triphosgene to generate an isocyanate intermediate in situ. This intermediate is then treated with a second amine to form the unsymmetrical urea. nih.govmdpi.com

For the synthesis of the target compound, 2,6-dimethylaniline (B139824) would be reacted with triphosgene in the presence of a non-nucleophilic base like triethylamine. nih.gov This generates 2,6-dimethylphenyl isocyanate, which then reacts upon the addition of isopropylamine to yield this compound. acs.org Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Table 1: Comparison of Phosgene and Triphosgene for Urea Synthesis

Feature Phosgene (COCl₂) Triphosgene (BTC)
Physical State Highly toxic gas commonorganicchemistry.com Crystalline solid nih.gov
Handling Difficult and hazardous google.com Easier and safer to handle acs.org
Stoichiometry 1 mole of COCl₂ per reaction 1/3 mole of BTC per reaction
Reaction Type Direct phosgenation In situ generation of phosgene commonorganicchemistry.com

| Primary Use | Industrial scale isocyanate synthesis acs.org | Laboratory and pilot scale synthesis researchgate.net |

This table provides a comparative overview of phosgene and its solid surrogate, triphosgene, in the context of urea synthesis.

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a widely used and safer coupling reagent that serves as an effective alternative to phosgene-based methods. commonorganicchemistry.combiosynth.com The synthesis of ureas using CDI is a one-pot procedure that proceeds under mild conditions. biosynth.comcommonorganicchemistry.com The reaction mechanism involves the initial reaction of CDI with a primary or secondary amine to form a reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, yielding the desired urea along with imidazole (B134444) and carbon dioxide as benign byproducts. biosynth.comresearchgate.net

The order of amine addition can be critical in preventing the formation of symmetrical ureas. commonorganicchemistry.com In the context of synthesizing this compound, either 2,6-dimethylaniline or isopropylamine could be activated with CDI first, followed by the addition of the second amine. The choice often depends on the relative nucleophilicity and steric hindrance of the amines. This method is advantageous due to its operational simplicity and the ease of removing the byproducts. biosynth.com

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov The reaction begins with the conversion of a carboxylic acid into an acyl azide (B81097). This azide then undergoes thermal or photochemical rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgnih.gov This in situ generated isocyanate can be "trapped" by an amine to furnish the corresponding urea. acs.orgcommonorganicchemistry.com

To synthesize this compound using this method, one would start with 2,6-dimethylbenzoic acid. The acid is converted to its acyl azide, commonly using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a chloroformate. nih.govacs.org The subsequent rearrangement to 2,6-dimethylphenyl isocyanate is then performed in the presence of isopropylamine, which traps the isocyanate to form the final urea product. acs.org This process is valued for its tolerance of various functional groups and can often be performed as a one-pot reaction from the carboxylic acid. nih.gov

Beyond the use of phosgene and its surrogates, several other carbonylation strategies have been developed. These methods often employ transition-metal catalysts to incorporate the carbonyl group from various sources, providing alternatives to traditional reagents.

One such approach is the palladium-catalyzed carbonylation of aryl halides or azides. chemistryviews.orgresearchgate.net For instance, symmetrical and unsymmetrical ureas can be synthesized from aryl iodides, sodium azide, and amines using a palladium catalyst and a carbon monoxide surrogate like chromium hexacarbonyl (Cr(CO)₆) or even chloroform. chemistryviews.orgresearchgate.net The reaction proceeds through a sequence of carbonylation, anion exchange, Curtius rearrangement of the resulting aroyl azide, and finally, nucleophilic addition of an amine. chemistryviews.org Another advanced technique is the palladium(II)-mediated oxidative carbonylation, which directly couples amines with carbon monoxide to form ureas. mdpi.com These methods are advantageous for their operational simplicity and broad substrate scope. chemistryviews.org

Table 2: Examples of Alternative Carbonyl Sources for Urea Synthesis

Carbonyl Source Catalyst System Substrates Key Features
Chromium Hexacarbonyl (Cr(CO)₆) Pd(OAc)₂/PPh₃ Aryl iodides, NaN₃, Amines Safe alternative to CO gas; proceeds via Curtius rearrangement. chemistryviews.org
Chloroform (CHCl₃) Pd/C Aryl iodides, NaN₃, Amines, KOH Uses an inexpensive liquid as the CO source; can be performed in water. researchgate.net
Carbon Monoxide ([¹¹C]CO) Palladium(II) Amines Used for radiolabeling; proceeds via an isocyanate intermediate. mdpi.com

This table summarizes various modern carbonylation methods for urea synthesis, highlighting their key reagents and features.

The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. mdpi.comresearchgate.net In urea synthesis, this has led to the exploration of more environmentally benign reagents and conditions.

A significant area of research is the use of carbon dioxide (CO₂) as a non-toxic, renewable C1 building block. researchgate.net While many protocols require high temperatures and pressures, progress is being made in developing catalytic systems that can facilitate the reaction under milder conditions. nih.gov Electrocatalytic synthesis, which couples CO₂ with nitrogen sources like nitrate (B79036) or N₂ under ambient conditions, represents a frontier in sustainable urea production. nih.gov

Other green strategies include the development of phosgene- and metal-free syntheses, such as those using 3-substituted dioxazolones as in situ isocyanate precursors under mild base-catalyzed conditions. researchgate.net Furthermore, the use of water as a reaction solvent, as demonstrated in some palladium-catalyzed carbonylation reactions, significantly improves the environmental profile of the synthesis by replacing volatile organic solvents. researchgate.netmdpi.com These approaches collectively push the field toward more sustainable and safer methods for producing phenylurea derivatives.

Synthetic Challenges and Optimization in the Preparation of Phenylurea Analogues

The preparation of phenylurea analogues is often complicated by several factors, primarily steric hindrance, the potential for side reactions, and the toxicity of traditional reagents. The synthesis of compounds like this compound, which involves the sterically encumbered 2,6-dimethylaniline, exemplifies these difficulties.

Synthetic Challenges:

Steric Hindrance: The two methyl groups ortho to the amino group in 2,6-dimethylaniline significantly reduce the nucleophilicity of the nitrogen atom. This steric shielding can dramatically slow down the reaction rate with an isocyanate, such as isopropyl isocyanate, leading to low yields or requiring harsh reaction conditions. Research on other sterically hindered systems has shown that reactions involving bulky amines can be incomplete and result in difficult-to-separate mixtures. mdpi.com

Side Reactions: A common side reaction in urea synthesis is the formation of a symmetric urea. For instance, if moisture is present, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule to produce a symmetric urea. Similarly, the starting amine can react with a phosgene equivalent to form a symmetric urea if the second amine is not introduced correctly. nih.gov

Reagent Toxicity: The classical method for generating the isocyanate intermediate involves the use of phosgene or its safer but still hazardous liquid equivalent, triphosgene. wikipedia.org The high toxicity of these reagents has spurred the development of phosgene-free synthetic routes.

Optimization Strategies:

To overcome these challenges, chemists have developed and optimized various synthetic protocols. These optimizations focus on improving yields, minimizing byproducts, and employing safer reagents.

Alternative Coupling Reagents: Phosgene-free methods are now widely adopted. One common approach is the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. nih.gov CDI reacts first with one amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the unsymmetrical urea. Another innovative, catalyst-free method utilizes carbonyl sulfide (B99878) (COS) to react with a combination of a weakly nucleophilic aromatic amine and a highly nucleophilic secondary aliphatic amine to produce asymmetric ureas with high selectivity. organic-chemistry.org

Reaction Condition Optimization: The choice of solvent, temperature, and base is critical for optimizing phenylurea synthesis. Studies have shown that for certain phosgene-free methods using dioxazolones as isocyanate precursors, methanol (B129727) is a superior solvent, and sodium acetate (B1210297) (NaOAc) is an effective and mild base. Heating the reaction can also significantly reduce the reaction time.

Catalyst-Free Approaches: Research has demonstrated that under the right conditions, the synthesis of asymmetric ureas can proceed efficiently without a catalyst. For example, the reaction between amines and carbonyl sulfide (COS) can achieve high yields under solvent-free conditions at elevated temperatures (above 90°C), with excess secondary amine enhancing the yield. organic-chemistry.org

Below is a table summarizing the optimization of reaction conditions for the synthesis of an unsymmetrical phenylurea derivative using a dioxazolone as an isocyanate surrogate, illustrating the systematic approach to improving reaction outcomes.

EntryBase (1 equiv.)Solvent (0.3 mM)Temp (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile60285
2K₂CO₃Methanol60296
3K₂CO₃Ethanol60289
4K₂CO₃Isopropanol60281
5K₂CO₃DMSO60275
6NoneMethanol602<5
7Cs₂CO₃Methanol60295
8NaHCO₃Methanol60265
9KOAcMethanol60297
10NaOAcMethanol60298
11K₃PO₄Methanol60278
12NaOAcMethanolrt235
13NaOAcMethanolrt2492
14NaOAcMethanol40288
15NaOAcMethanol80298

This table is adapted from research on the optimization of unsymmetrical phenylurea synthesis, demonstrating the effects of solvent, base, and temperature on product yield. The model reaction involved 3-phenyl-1,4,2-dioxazol-5-one (B8146842) and p-anisidine.

Stereoselective Synthesis of Chiral Phenylurea Derivatives

While this compound is an achiral molecule, the field of phenylurea synthesis extensively covers the preparation of chiral derivatives. These chiral ureas are of significant interest, primarily for their application as organocatalysts in asymmetric synthesis. The synthesis of these molecules requires precise control over stereochemistry.

The primary strategies for synthesizing chiral phenylurea derivatives involve either starting with a chiral precursor or using a chiral catalyst to induce stereoselectivity.

Use of Chiral Building Blocks: The most direct method is to react a chiral amine with an isocyanate. The chirality of the amine is directly incorporated into the final urea product. For example, chiral ureas have been synthesized from enantiomerically pure proline derivatives. nih.gov These catalysts are effective in promoting reactions like asymmetric Michael additions with high yields and excellent stereoselectivity. nih.gov

Asymmetric Catalysis: In this approach, a prochiral substrate is converted into a chiral product using a chiral catalyst. While less common for the direct synthesis of the urea moiety itself, chiral ureas are frequently the catalysts in such transformations. The development of these chiral urea catalysts is a major research area. For instance, thioureas derived from Cinchona alkaloids have been developed as highly effective hydrogen-bond donor catalysts for a variety of asymmetric reactions. nih.gov These catalysts activate electrophiles through hydrogen bonding, enabling a nucleophile to attack from a specific face, thereby controlling the stereochemical outcome.

Phase Transfer Catalysis: Asymmetric phase transfer catalysts, often derived from Cinchona alkaloids, have been successfully used to synthesize chiral α-amino acid derivatives, which can be precursors to chiral ureas. researchgate.netnih.gov This method allows for the creation of specific enantiomers in high yields and with excellent enantioselectivity by choosing the appropriate pseudoenantiomeric catalyst. researchgate.netnih.gov

The following table presents data from the stereoselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins using a chiral thiourea (B124793) catalyst derived from L-proline, showcasing the high levels of stereocontrol achievable.

EntrySubstrate 1 (Dicarbonyl)Substrate 2 (Nitroolefin)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Acetylacetoneβ-Nitrostyrene9899:196
2Dibenzoylmethaneβ-Nitrostyrene9599:198
3Acetylacetone4-Chloro-β-nitrostyrene9999:197
4Dibenzoylmethane4-Chloro-β-nitrostyrene9699:199
5Acetylacetone4-Methyl-β-nitrostyrene9899:195
6Dibenzoylmethane2-Nitro-1-(thiophen-2-yl)ethene9495:596

This table is adapted from research on asymmetric Michael additions catalyzed by chiral thioureas, demonstrating the catalyst's effectiveness across various substrates. nih.gov

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopic Applications

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, amine, methine, and methyl protons.

Based on analogous compounds, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) would be:

Aromatic Protons (Ar-H): The three protons on the dimethylphenyl ring are expected to appear as a multiplet or as distinct doublet and triplet signals in the range of δ 7.0-7.2 ppm.

Amine Protons (NH): Two separate signals for the two N-H protons are anticipated. The NH proton adjacent to the phenyl ring (N¹H) would likely appear as a singlet around δ 6.0-6.5 ppm, while the NH proton adjacent to the isopropyl group (N³H) would be a doublet around δ 4.5-5.0 ppm, coupled to the isopropyl methine proton.

Isopropyl Methine Proton (CH): This single proton would resonate as a multiplet (septet) around δ 4.0-4.3 ppm, due to coupling with the six methyl protons.

Aromatic Methyl Protons (Ar-CH₃): The two equivalent methyl groups on the phenyl ring result in a sharp singlet at approximately δ 2.2-2.4 ppm, integrating to six protons.

Isopropyl Methyl Protons (CH-CH₃): The two equivalent methyl groups of the isopropyl moiety would appear as a doublet around δ 1.1-1.3 ppm, coupled to the methine proton and integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H 7.0 - 7.2 Multiplet 3H
N¹H (Aryl-NH) 6.0 - 6.5 Singlet 1H
N³H (Isopropyl-NH) 4.5 - 5.0 Doublet 1H
Isopropyl CH 4.0 - 4.3 Multiplet 1H
Ar-CH₃ 2.2 - 2.4 Singlet 6H

¹³C NMR Spectroscopic Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the symmetry of the substituents, the spectrum for this compound would show fewer signals than the total number of carbon atoms.

The expected ¹³C NMR signals are:

Urea (B33335) Carbonyl (C=O): This carbon is the most deshielded and is expected to have a chemical shift in the range of δ 155-158 ppm. rsc.org

Aromatic Carbons (Ar-C): Four distinct signals are predicted for the six aromatic carbons. The carbon attached to the nitrogen (C1') would be around δ 136-138 ppm. The two carbons bearing the methyl groups (C2'/C6') would be near δ 135-137 ppm. The meta carbons (C3'/C5') would appear around δ 128-130 ppm, and the para carbon (C4') would be at approximately δ 126-128 ppm.

Isopropyl Methine Carbon (CH): This carbon is expected to resonate around δ 42-45 ppm.

Aromatic Methyl Carbons (Ar-CH₃): A single signal for the two equivalent methyl carbons is expected at δ 18-20 ppm.

Isopropyl Methyl Carbons (CH-CH₃): A single signal for the two equivalent isopropyl methyl carbons would appear at δ 22-24 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O 155 - 158
Ar-C (C1') 136 - 138
Ar-C (C2'/C6') 135 - 137
Ar-C (C3'/C5') 128 - 130
Ar-C (C4') 126 - 128
Isopropyl CH 42 - 45
Isopropyl CH₃ 22 - 24

Advanced NMR Techniques for Phenylurea Structures

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. Key correlations would be observed between the N³H and the isopropyl methine proton, and between the isopropyl methine proton and the isopropyl methyl protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the doublet at δ ~1.2 ppm to the carbon signal at δ ~23 ppm). rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule in solution, for example, by observing the interaction between the N¹H proton and the ortho-methyl protons on the phenyl ring. researchgate.netlibretexts.org

Vibrational Spectroscopy (IR and Raman) in Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum would be dominated by characteristic absorption bands:

N-H Stretching: Two distinct bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the two N-H groups. Hydrogen bonding can cause these peaks to broaden and shift to lower frequencies. youtube.com

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ arise from the methyl and methine groups of the isopropyl and dimethylphenyl substituents.

C=O Stretching (Amide I band): A very strong and sharp absorption between 1630 and 1680 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the urea carbonyl group. youtube.com

N-H Bending (Amide II band): This band, appearing around 1550-1600 cm⁻¹, results from the coupling of N-H in-plane bending and C-N stretching vibrations.

Raman spectroscopy would provide complementary data. The symmetric vibrations of non-polar bonds, such as the aromatic ring C-C stretching vibrations, typically give strong Raman signals, whereas they may be weak in the IR spectrum. The C=O stretch is also Raman active. The use of techniques like Surface-Enhanced Raman Scattering (SERS) could be employed for trace detection and to study the molecule's orientation on a metal surface. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium-Strong, Broad
Aromatic C-H Stretch 3020 - 3080 Medium, Sharp
Aliphatic C-H Stretch 2870 - 2980 Strong
C=O Stretch (Amide I) 1630 - 1680 Very Strong
N-H Bend (Amide II) 1550 - 1600 Strong

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₈N₂O), the calculated monoisotopic mass is approximately 206.14 Da.

In an electron ionization (EI) mass spectrum, the following key ions would be expected:

Molecular Ion (M⁺˙): A peak at m/z 206, corresponding to the intact molecule, would confirm the molecular weight.

Fragment Ions: The fragmentation would likely occur at the bonds adjacent to the urea group.

Cleavage of the N-aryl bond could lead to a fragment corresponding to the 2,6-dimethylaniline (B139824) cation at m/z 121.

Cleavage can also result in the formation of an isocyanate fragment. The detection of the 2,6-dimethylphenyl isocyanate cation (m/z 147) or the isopropyl isocyanate cation (m/z 85) would be indicative of the urea structure.

Loss of the isopropyl group ([M-43]⁺) would result in a fragment at m/z 163.

A McLafferty rearrangement is also possible, involving the transfer of a hydrogen from the isopropyl group to the carbonyl oxygen, followed by the elimination of propene (C₃H₆), leading to a fragment at m/z 164.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Identity
206 [M]⁺˙ (Molecular Ion)
163 [M - CH(CH₃)₂]⁺
147 [C₆H₃(CH₃)₂NCO]⁺
121 [C₆H₃(CH₃)₂NH₂]⁺

X-ray Crystallography in Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as N-(2,6-dimethylphenyl)thiourea derivatives and other N,N'-disubstituted ureas, allows for a reliable prediction of its solid-state conformation. organicchemistrydata.orgrsc.orgnih.gov

Conformation: The urea moiety is expected to be nearly planar. The two N-H bonds are likely to adopt a trans-trans conformation relative to each other across the C-N bonds. nih.gov The bulky 2,6-dimethylphenyl group will be twisted out of the plane of the urea group due to steric hindrance, with a significant dihedral angle between the phenyl ring and the N-C=O plane, likely around 80-90°. organicchemistrydata.orgrsc.org

Table 5: Table of Mentioned Compounds

Compound Name
This compound
1-methoxy-1-methyl-3-phenylurea
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
3-acetyl-1-(2,6-dimethylphenyl)thiourea
N-(2,6-dimethylphenyl)-N′-propanoylthiourea
N,N'-diethyl-N,N'-diphenylurea
1-(4-isopropylphenyl)urea
1-(3,5-dimethylphenyl)urea
2,6-dimethylaniline
2,6-dimethylphenyl isocyanate
isopropyl isocyanate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While a single crystal structure for this compound is not publicly available in the searched literature, a study on the closely related compound, 3-Acetyl-1-(2,6-dimethylphenyl)thiourea , offers significant insights into the probable structural characteristics. nih.gov The substitution of the oxygen atom in the urea moiety with a sulfur atom (thiourea) and the addition of an acetyl group represent the primary differences. The crystallographic data for this analog reveals a triclinic crystal system with a P-1 space group. nih.gov

Key structural features of this analog include the dihedral angle between the phenyl ring and the thiourea (B124793) side chain, which is 83.74(5)°. nih.gov This significant twist is a result of the steric hindrance imposed by the two methyl groups on the phenyl ring. The structure is further characterized by intramolecular hydrogen bonding. nih.gov In the crystal lattice, molecules form inversion dimers through intermolecular N–H···S hydrogen bonds. nih.gov This information suggests that this compound likely adopts a similar non-planar conformation, driven by the steric demands of the 2,6-dimethylphenyl group.

Below is a summary of the crystallographic data for the analogous compound, 3-Acetyl-1-(2,6-dimethylphenyl)thiourea. nih.gov

Interactive Table: Crystallographic Data for 3-Acetyl-1-(2,6-dimethylphenyl)thiourea nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₄N₂OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.008(1)
b (Å)8.813(1)
c (Å)9.043(1)
α (°)83.74(1)
β (°)72.34(1)
γ (°)68.32(1)
Volume (ų)563.9(1)
Z2

Powder X-ray Diffraction Applications for Polycrystalline Forms

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is widely used to identify crystalline phases, determine phase purity, and investigate polymorphism. nih.gov In the context of pharmaceutical sciences and material science, different polymorphic forms of a compound can exhibit distinct physical properties, including solubility and stability.

For a compound like this compound, PXRD would be instrumental in routine quality control to ensure batch-to-batch consistency of the crystalline form. The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure.

While specific PXRD patterns for this compound were not found in the available literature, the general methodology would involve comparing the experimental PXRD pattern of a new batch with a reference pattern obtained from a well-characterized single crystal of the desired polymorphic form. Any significant differences in peak positions or relative intensities could indicate the presence of impurities or a different polymorph.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignments

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital tool for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of its chromophores.

The this compound molecule itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by modification of the propan-2-yl group, ECD would become a critical technique for assigning the absolute stereochemistry of the resulting enantiomers.

The stereochemical assignment using ECD often involves a comparison of the experimentally measured spectrum with the theoretically calculated spectrum for a known configuration. The 2,6-dimethylphenyl group acts as a chromophore. A study on the ECD spectrum of a structurally related chiral molecule, (2,6-dimethylphenyl)(phenyl)methanol , highlights the interplay between conformational equilibria and the resulting ECD spectrum. rsc.org The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the conformational preferences of the molecule, which are influenced by the steric bulk of the 2,6-dimethylphenyl group. rsc.org

In a hypothetical chiral derivative of this compound, the ECD spectrum would be dominated by the electronic transitions of the substituted benzene (B151609) ring. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), would be used to predict the ECD spectra for the possible stereoisomers. By matching the calculated spectrum with the experimental one, the absolute configuration of the chiral center could be unambiguously determined.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energies, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wavefunction. wikipedia.org For 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea, DFT is ideal for determining its most stable three-dimensional shape (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

A typical DFT study would involve a geometry optimization calculation, where the total energy of the molecule is minimized with respect to the positions of all its atoms. This process yields the equilibrium structure. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. youtube.comlibretexts.org The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.

Table 1: Predicted Geometric Parameters for this compound from DFT (Illustrative Data)

Parameter Atoms Involved Value
Bond Lengths (Å)
C=O (Urea) 1.25
C-N (Urea-Phenyl) 1.42
C-N (Urea-Isopropyl) 1.38
N-H (Phenyl side) 1.01
N-H (Isopropyl side) 1.01
Bond Angles (°)
O-C-N (Urea) 122.0
N-C-N (Urea) 116.0
C-N-C (Phenyl side) 125.0
Dihedral Angles (°)
Phenyl Ring - Urea (B33335) Plane 75.0

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energy predictions.

For this compound, these methods would be used to calculate a very precise total electronic energy. This is crucial for comparing the relative stabilities of different conformations or for calculating reaction energies and activation barriers for potential chemical transformations. An ab initio calculation could, for example, determine the energy barrier for rotation around the C-N bond connecting the phenyl ring to the urea group, providing insight into the molecule's conformational flexibility.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. arxiv.orguni-muenchen.de

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. readthedocs.io A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The HOMO is expected to be localized on the electron-rich urea and phenyl groups, while the LUMO would likely be centered around the carbonyl group.

Table 2: FMO Properties and Reactivity Descriptors for this compound (Illustrative Data)

Parameter Value (eV) Description
EHOMO -6.20 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.55 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.65 ELUMO - EHOMO
Ionization Potential (I) 6.20 -EHOMO
Electron Affinity (A) 0.55 -ELUMO
Electronegativity (χ) 3.38 (I+A)/2
Chemical Hardness (η) 2.83 (I-A)/2
Softness (S) 0.35 1/η
Electrophilicity Index (ω) 2.02 χ2/(2η)

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. researchgate.net For a complex molecule like this compound, a full PES is multidimensional, but it can be simplified by performing a "relaxed scan." nih.gov This involves systematically changing specific geometric parameters, such as a key dihedral angle, while allowing the rest of the molecule's geometry to relax to its minimum energy at each step. nih.gov

A PES scan is essential for a thorough conformational analysis. For this molecule, scanning the dihedral angle between the plane of the 2,6-dimethylphenyl ring and the urea functional group would be particularly insightful. This would reveal the energy barriers to rotation and identify the most stable (lowest energy) rotational conformers. The presence of the two methyl groups on the phenyl ring likely creates significant steric hindrance, leading to a high rotational barrier and a preferred, non-planar arrangement. pnas.org

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP analysis would highlight the key reactive sites. The most negative potential (red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The areas around the N-H protons would show the most positive potential (blue), identifying them as the primary hydrogen bond donor sites. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor or self-assemble in the solid state.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Studies

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motions of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to study its behavior in a more realistic environment. The simulation would track the trajectory of every atom over a period ranging from nanoseconds to microseconds. This allows for extensive sampling of the molecule's accessible conformations, providing a dynamic view of its flexibility. MD simulations can validate the conformational preferences found in PES scans and reveal how interactions with solvent molecules influence the molecule's shape and dynamics. It can also be used to study how multiple molecules of the compound interact with each other, providing insight into aggregation or crystal nucleation processes.

Virtual Screening and Ligand-Based Design Approaches in Research

No published studies were identified that have utilized this compound in virtual screening campaigns or as a basis for ligand-based drug design. Virtual screening involves the computational screening of large libraries of small molecules to identify those most likely to bind to a drug target, typically a protein or enzyme. Ligand-based design, conversely, relies on the knowledge of other molecules that bind to a biological target to develop a pharmacophore model, which defines the essential structural features required for activity. Without any documented biological activity or target for this compound, such computational design approaches have not been applied or reported.

Cheminformatics and Data Mining for Structure-Activity Relationship Prediction

There is no available data from cheminformatics or data mining studies concerning the structure-activity relationships (SAR) of this compound. Cheminformatics tools are often used to analyze large datasets of chemical structures and their associated biological activities to build predictive Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate variations in a compound's structure with changes in its biological effect. The absence of such a dataset for this specific phenylurea derivative means that no SAR or QSAR models have been developed or published.

While general research exists on broader classes of compounds like phenylurea derivatives, the strict focus on this compound as per the instructions precludes the inclusion of such generalized data. The scientific community has not, to date, published specific computational or theoretical chemistry investigations on this particular molecule that would allow for a detailed discussion or the generation of data tables as requested.

Structure Activity Relationship Sar Studies and Lead Optimization Research

Foundational Principles of SAR in Phenylurea Derivatives Research

Phenylurea herbicides typically act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants. researchgate.net The core structure required for this activity consists of a phenyl ring attached to a urea (B33335) moiety, which in turn is substituted with alkyl or alkoxy groups. The foundational principles of SAR for this class revolve around three key molecular regions: the aromatic (phenyl) ring, the urea bridge, and the N'-substituents.

Design and Synthesis of Analogues for SAR Exploration

To probe the SAR of 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea, chemists design and synthesize a library of analogues by modifying its three main components. The synthesis of such unsymmetrical ureas is commonly achieved by reacting an appropriately substituted phenyl isocyanate with a desired amine or, conversely, by reacting a substituted aniline (B41778) with an alkyl isocyanate. nih.gov More modern and safer methods may use phosgene (B1210022) substitutes like N,N′-Carbonyldiimidazole (CDI) or triphosgene (B27547) to facilitate the coupling of the two amine fragments. nih.govmdpi.com

The 2,6-dimethyl substitution pattern on the phenyl ring of the lead compound is critical. These ortho-methyl groups provide steric hindrance that can influence the conformation of the molecule and its binding affinity. SAR studies on related phenylureas explore how changes to this ring affect activity.

Position of Substituents: Moving substituents from the ortho-positions (like the two methyl groups in the lead compound) to meta- or para-positions can drastically alter activity. Studies on other N,N'-diarylureas have shown that meta-substitution can often be more favorable than ortho-substitution for certain biological targets. nih.gov

Nature of Substituents: Replacing the methyl groups with other functionalities allows for the exploration of electronic and hydrophobic effects. For instance, substituting with halogens (e.g., F, Cl) or electron-withdrawing groups (e.g., CF3, NO2) can significantly impact the electronic properties of the phenyl ring and its interaction with the target protein. nih.gov Halogenated derivatives are common in SAR studies of phenylureas. nih.gov

Table 1: Hypothetical SAR of Modifications on the Phenyl Moiety This table illustrates potential outcomes based on general SAR principles for phenylureas.

Compound Name Modification from Lead Compound Expected Impact on Activity Rationale
1-(3,5 -Dimethylphenyl)-3-propan-2-ylurea Methyl groups shifted to meta positions Potentially altered Change in steric profile and fit within the binding site.
1-(2,6-Dichlorophenyl )-3-propan-2-ylurea Methyl groups replaced by Chlorine Potentially increased Chlorine is an electron-withdrawing group that can alter binding interactions.
1-(Phenyl )-3-propan-2-ylurea Removal of both methyl groups Likely decreased Loss of steric bulk and hydrophobic interactions provided by methyl groups.
1-(2-Methyl-6-ethylphenyl )-3-propan-2-ylurea One methyl replaced by an ethyl group Potentially altered Increased steric bulk may enhance or hinder binding depending on pocket size.

The N'-isopropyl group is another key site for modification. Its size, shape, and hydrophobicity are crucial for fitting into the N'-binding region of the target enzyme.

Alkyl Chain Length and Branching: Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) directly probes the steric tolerance of the binding site. In some phenylurea series, increasing the bulk of this substituent can enhance activity up to a certain point, after which steric clashes may reduce efficacy.

Cyclic vs. Acyclic Substituents: Introducing cyclic structures, such as a cyclohexyl group, can improve binding by providing a more rigid and defined conformation. nih.gov

Introduction of Functional Groups: Replacing the alkyl group with moieties containing oxygen or other heteroatoms can modify the compound's solubility and introduce new hydrogen bonding opportunities.

Table 2: Hypothetical SAR of Modifications on the N'-Substituent This table illustrates potential outcomes based on general SAR principles for phenylureas.

Compound Name Modification from Lead Compound Expected Impact on Activity Rationale
1-(2,6-Dimethylphenyl)-3-ethylurea Isopropyl replaced by Ethyl Potentially decreased Reduced size and hydrophobicity may lead to weaker binding.
1-(2,6-Dimethylphenyl)-3-tert-butylurea Isopropyl replaced by tert-Butyl Potentially altered Increased steric bulk could improve or hinder fit.
1-(2,6-Dimethylphenyl)-3-cyclohexylurea Isopropyl replaced by Cyclohexyl Potentially increased Provides a rigid scaffold that may fit favorably into the binding pocket.
1-(2,6-Dimethylphenyl)-3-methoxy-3-methylurea Isopropyl replaced by a methoxy (B1213986) group Significantly altered Introduction of a polar ether linkage changes solubility and hydrogen bonding capacity.

The urea linkage (-NH-C(O)-NH-) is essential for activity, primarily through its ability to act as both a hydrogen bond donor and acceptor. Modifications here are generally less common but can be informative.

N-Methylation: Introducing a methyl group on one of the urea nitrogens can disrupt the planarity of the system and remove a hydrogen bond donor. nih.gov This often leads to a significant decrease in activity, highlighting the importance of the N-H protons in binding to the target receptor.

Thiourea (B124793) Analogues: Replacing the urea oxygen with sulfur to form a thiourea can alter the electronic character and hydrogen bonding strength of the linker. In some studies, thiourea derivatives have shown comparable or even enhanced activity, while in others, the change is detrimental. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling takes SAR studies a step further by creating mathematical models that correlate numerical representations of molecular structure (descriptors) with biological activity. omicstutorials.comuniroma1.it This allows for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the discovery process. basicmedicalkey.comresearchgate.net

The development of a QSAR model is a multi-step process. uniroma1.itnih.gov First, a dataset of compounds with known biological activities is compiled. For each compound, a wide range of molecular descriptors are calculated, quantifying properties like hydrophobicity (log P), electronic effects (e.g., lowest unoccupied molecular orbital energy, E(LUMO)), and spatial or structural features. nih.govnih.gov Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) are then used to build an equation that relates a selection of these descriptors to the observed activity. nih.govacs.org

A crucial part of this process is rigorous validation to ensure the model is robust and has predictive power. basicmedicalkey.comwikipedia.org Key statistical parameters used for validation include:

R² (Coefficient of Determination): This value indicates how well the model fits the training data. A value closer to 1.0 suggests a better fit. nih.gov

q² or R²cv (Cross-validated R²): This is determined through internal validation techniques like leave-one-out cross-validation. It assesses the model's robustness. A large difference between R² and q² can indicate overfitting. nih.gov

External Validation: The model's true predictive power is tested on an external set of compounds that were not used in its development. A high correlation between predicted and actual activities for this test set confirms the model's utility. basicmedicalkey.comwikipedia.org

For phenylurea herbicides, QSAR studies have repeatedly shown that hydrophobicity, electronic descriptors, and spatial parameters are key factors affecting their toxicity and biological activity. nih.govnih.govnih.gov Models developed for this class have achieved high predictive accuracy, with R² values often exceeding 0.80 and cross-validated q² values greater than 0.70, demonstrating the power of QSAR in guiding the design of new, effective phenylurea derivatives. nih.govacs.org

Predictive Capabilities and Limitations in Phenylurea Series

The predictive power of Structure-Activity Relationship (SAR) models for phenylurea compounds is a cornerstone of modern drug discovery, enabling the prospective design of molecules with desired biological activities. These models, however, are not without their limitations. For the phenylurea series, including compounds structurally related to this compound, quantitative structure-activity relationship (QSAR) analyses have been instrumental in identifying key molecular descriptors that correlate with activity.

Research has shown that lipophilicity is often a critical driver for the biological activity of phenylurea derivatives. nih.gov For instance, in a series of phenylurea substituted 2,4-diamino-pyrimidines, increased lipophilicity was linked to improved anti-malarial activity. nih.gov However, this can be a double-edged sword, as highly active compounds may suffer from poor aqueous solubility and permeability, thereby limiting their developability. nih.gov

Predictive models for phenylurea herbicides have also been developed, using properties like hydration free energy and dipole moment to forecast their retention times in chromatography, which can be an indicator of their environmental behavior. nih.gov The accuracy of these models relies on the careful selection of descriptors that capture the essential electronic, steric, and lipophilic characteristics of the molecules. nih.gov

A significant limitation of many SAR models is their applicability domain. A model developed for a specific series of compounds, for example, those targeting tubulin, may not be applicable to phenylureas designed for other targets. nih.gov Furthermore, subtle changes in the substitution pattern can lead to a complete switch in the mechanism of action, a phenomenon that is challenging for QSAR models to predict. nih.gov For instance, a study on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs revealed that while some acted as tubulin inhibitors, a compound with a bromoacetyl group at the N'-end exhibited potent anticancer activity through a mechanism independent of tubulin. nih.gov

The table below illustrates how variations in substituents on the phenylurea scaffold can influence biological activity, highlighting the type of data used to build predictive SAR models.

Compound IDR1 (Phenyl Ring Substitution)R2 (Terminal Substitution)Target/ActivityIC50 (µM)Reference
A 2,6-dimethylpropan-2-yl(Hypothetical)--
B 4-chloro4-chlorophenylHT-29 (Antiproliferative)15.28 nih.gov
C 4-chloro4-methoxyphenylA549 (Antiproliferative)>100 nih.gov
D H3-phenylPlasmodium falciparum0.09 nih.gov
E H4-chlorophenylPlasmodium falciparum0.25 nih.gov

This table is illustrative and combines data from different studies to show the impact of substitutions on activity. Compound A is the subject compound and is included for structural comparison.

Ultimately, while predictive models are invaluable for prioritizing compounds for synthesis and testing, they are most effective when used in an iterative cycle with experimental validation. The complexity of biological systems means that unforeseen interactions and off-target effects can occur, highlighting the limitations of purely computational predictions.

Computational Approaches to SAR: Molecular Docking and Molecular Similarity Analysis

Computational methods such as molecular docking and molecular similarity analysis are central to understanding the SAR of phenylurea derivatives at a molecular level. These techniques provide insights into how compounds like this compound might interact with their biological targets.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For phenylurea compounds, docking studies have been widely used to elucidate binding modes and rationalize observed activities. For example, in the development of phenyl-urea-based inhibitors of penicillin-binding protein 4 (PBP4), in silico docking was leveraged to guide the synthesis of analogs with enhanced binding affinity. nih.gov Similarly, docking studies on benzoyl urea derivatives as tubulin-binding agents helped in understanding the binding affinity of the compounds at the colchicine-binding site of β-tubulin. researchgate.net

The docking of a compound like this compound into a hypothetical active site would likely show the urea moiety forming key hydrogen bonds with backbone or side-chain residues of the protein. The 2,6-dimethylphenyl group would be expected to occupy a hydrophobic pocket, with the dimethyl substitutions potentially influencing the torsional angle of the phenyl ring relative to the urea linker to achieve an optimal fit. The terminal propan-2-yl group would also contribute to hydrophobic interactions. The predicted binding energy from docking simulations can be used to rank potential derivatives, although it is not always perfectly correlated with experimental activity.

Molecular Similarity Analysis complements docking by comparing new or hypothetical compounds to known active molecules. This can be done using 2D fingerprints, which encode structural features, or 3D shape and pharmacophore-based methods. For a series of phenylurea compounds, similarity analysis can help in identifying which structural modifications are conservative and which are likely to drastically alter the binding mode or activity. For instance, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of alternariol-like compounds, which share some structural features with phenylureas, was used to understand how different substituents affected antibody recognition. researchgate.net

The following table summarizes the key aspects of these computational approaches in the context of phenylurea SAR.

Computational MethodApplication to Phenylurea SARKey Insights ProvidedExample from Research
Molecular Docking Predicts binding pose and affinity of phenylurea derivatives in a protein's active site.Identifies key interactions (e.g., H-bonds, hydrophobic contacts), rationalizes substituent effects, guides derivative design.Docking of phenyl-urea compounds into the PBP4 active site to guide inhibitor design. nih.gov
Molecular Similarity Analysis Quantifies the structural similarity between different phenylurea analogs and known active compounds.Helps in scaffold hopping, identifying activity cliffs, and ensuring new designs retain key pharmacophoric features.3D-QSAR studies on compounds with a common moiety to understand the effect of substituents on antibody binding. researchgate.net

These computational tools are powerful for generating hypotheses and prioritizing synthetic efforts, but their predictions must be validated through experimental testing.

Pharmacophore Modeling and Ligand Design Principles in Preclinical Research

Pharmacophore modeling is a powerful ligand-based drug design strategy that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comnih.gov For the phenylurea class of compounds, pharmacophore models provide a blueprint for designing new ligands with potentially improved potency and selectivity.

A pharmacophore model is typically composed of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. researchgate.net For phenylurea derivatives, a common pharmacophore model would likely include:

A hydrogen bond donor feature associated with the N-H groups of the urea.

A hydrogen bond acceptor feature from the carbonyl oxygen of the urea.

One or two hydrophobic/aromatic features corresponding to the substituted phenyl ring and the other terminal group.

In the case of this compound, the 2,6-dimethylphenyl group would define a significant hydrophobic and aromatic feature, while the propan-2-yl group would contribute another hydrophobic feature. The spatial relationship between these features is critical for biological activity.

Research on various phenylurea derivatives has led to the development of specific pharmacophore models. For instance, a study on benzoyl urea derivatives as tubulin-binding agents identified a five-point pharmacophore hypothesis with one hydrogen bond acceptor, two hydrogen bond donors, one hydrophobic feature, and one ring feature. researchgate.net This model was then used to align compounds for 3D-QSAR analysis and was validated by predicting the activity of known inhibitors. researchgate.net

Ligand Design Principles derived from such models guide preclinical research. Key principles for the phenylurea scaffold include:

Maintaining the Urea Core: The central urea moiety is often crucial for establishing key hydrogen bonding interactions with the target protein and is generally conserved. nih.gov

Optimizing Phenyl Ring Substitution: Substituents on the phenyl ring can modulate potency, selectivity, and pharmacokinetic properties. The 2,6-dimethyl substitution on this compound, for example, restricts the rotation around the phenyl-nitrogen bond, which can lock the molecule into a more favorable, lower-energy conformation for binding.

Exploring the Terminal Substituent: The nature of the group at the other end of the urea (the propan-2-yl group in this case) can be varied to probe different pockets within the binding site and to fine-tune physical properties like solubility and metabolic stability. nih.gov

The table below outlines a hypothetical pharmacophore model for a generic phenylurea inhibitor and how the features of this compound map onto it.

Pharmacophore FeatureGeneral DescriptionCorresponding Moiety in this compound
Hydrogen Bond Donor 1 N-H group capable of donating a hydrogen bond.N-H adjacent to the dimethylphenyl group.
Hydrogen Bond Donor 2 N-H group capable of donating a hydrogen bond.N-H adjacent to the propan-2-yl group.
Hydrogen Bond Acceptor Carbonyl oxygen capable of accepting a hydrogen bond.C=O of the urea.
Aromatic/Hydrophobic 1 Aromatic ring system often fitting into a hydrophobic pocket.2,6-Dimethylphenyl group.
Hydrophobic 2 An aliphatic or aromatic group providing additional hydrophobic interactions.Propan-2-yl group.

By adhering to these principles and utilizing validated pharmacophore models, medicinal chemists can rationally design novel phenylurea derivatives with a higher probability of success in preclinical studies. dovepress.comnih.gov

Preclinical Biological and Mechanistic Research

In Vitro Pharmacological Characterization in Non-Human Systems

In vitro studies are fundamental for elucidating the biological activity of a compound at the molecular and cellular level. For derivatives related to 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea, these assays have been crucial in identifying potential therapeutic applications.

The identification of molecular targets is a critical first step in understanding a compound's mechanism of action. For aryl urea (B33335) and carbamate (B1207046) derivatives, molecular docking studies have suggested potential interactions with specific receptors. According to molecular modeling data, a probable receptor target for some synthetic cytokinin analogs, which share structural similarities, is the A2A adenosine (B11128) receptor (A2AR). nih.govnih.gov This target was proposed based on the anti-proliferative effects observed in various cancer cell lines. nih.gov Further studies on aryl carbamates also pointed towards the adenosine A2 receptor as a possible molecular target for their anti-proliferative actions. nih.govmdpi.com

Enzyme inhibition and receptor binding assays provide quantitative measures of a compound's potency and selectivity. While specific kinetic data for this compound is not detailed in the provided results, studies on structurally related thiourea (B124793) derivatives offer insight into the methodologies used. For instance, novel 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas were evaluated as inhibitors of Jack bean urease. nih.gov

Kinetic analysis revealed that some of these compounds act as competitive or mixed-type inhibitors. nih.gov The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity. For example, one competitive inhibitor from this series demonstrated a Ki value of 0.0012 nM, indicating a high affinity for the urease enzyme. nih.gov Mixed-type inhibitors from the same study showed Ki values of 0.0025 nM and 0.003 nM. nih.gov Such studies are vital for characterizing the interaction between a compound and its target protein.

Table 1: Illustrative Enzyme Inhibition Data for Related Thiourea Derivatives against Jack Bean Urease

CompoundInhibition TypeIC₅₀ (nM)Kᵢ (nM)
Compound 4h Competitive0.00810.0012
Compound 4e Mixed0.00860.0025
Compound 4j Mixed0.00940.003

Note: The data presented is for 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthiourea derivatives and serves as an example of enzyme inhibition kinetic studies. nih.gov

In receptor binding studies, the affinity of a compound for its target is determined. For example, a novel corticotropin-releasing factor receptor 1 (CRF₁) antagonist, MTIP, was shown to inhibit the binding of the radioligand ¹²⁵I-sauvagine to rat pituitary membranes and cloned human CRF₁ with subnanomolar affinities. nih.gov This demonstrates high-affinity binding to its intended target. nih.gov

Investigations into cellular pathways reveal how a compound affects cell function, growth, and survival. Research on related aryl carbamate derivatives indicates that these compounds can induce both apoptosis (programmed cell death) and necrosis. nih.gov This was demonstrated by observations of a slight increase in caspase 3 activity and the externalization of phosphatidylserine, both markers of apoptosis. nih.gov Furthermore, these compounds were found to increase the concentration of intracellular reactive oxygen species (ROS), suggesting an induction of oxidative stress. nih.govmdpi.com The modulation of signaling cascades, such as quorum sensing (QS) in bacteria, is another area of investigation. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including biofilm formation. nih.govnih.gov Inhibiting QS signaling is a strategy to control bacterial infections. nih.gov

A significant area of research for urea derivatives has been their potential as antiproliferative agents. Various analogs have been tested against a panel of human cancer cell lines.

Aryl Carbamate and Urea Derivatives: A series of aryl carbamate and aryl urea analogs with alkyl and chlorine substitutions were tested for antiproliferative activity in MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines. nih.govmdpi.com While the aryl ureas were largely inactive, certain aryl carbamates displayed selective antiproliferative activity against these cancer cell lines, inducing a 32–42% decrease in proliferation at a concentration of 100 µM. nih.gov

Ethylenediurea (B156026) Derivatives: In a study on ethylenediurea derivatives, one compound inhibited the proliferation of MDA-MB-231, A-375, and U-87 MG cells by 70–90% without showing significant cytotoxicity to the non-cancerous Bj-5ta fibroblast cell line. nih.gov This compound also enhanced the efficacy of existing chemotherapy agents doxorubicin (B1662922) and temozolomide. nih.gov

Other Urea Derivatives: Novel 1,1-dimethyl-3-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl) urea derivatives have shown good antiproliferative activity against the K562 human leukemia cell line. neliti.com Similarly, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the NCI-60 human cancer cell line panel, with some compounds showing significant efficacy, particularly against renal cancer and melanoma cell lines. researchgate.net

Table 2: Antiproliferative Activity of Related Urea and Carbamate Derivatives in Non-Human Cancer Cell Lines

Compound ClassCell Lines TestedObserved ActivityReference
Aryl Carbamates MDA-MB-231, A-375, U-87 MG32-42% proliferation decrease at 100 µM. nih.gov
Ethylenediurea Derivative MDA-MB-231, A-375, U-87 MG70-90% proliferation inhibition. nih.gov
1,1-dimethyl-3-phenyl-3-(5-phenyl-1,3,4-Thiadiazol-2-yl) Urea Derivatives K562 (Leukemia)Good antiproliferative activity. neliti.com
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives NCI-60 PanelSignificant efficacy against renal and melanoma lines. researchgate.net

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which makes them resistant to antibiotics and host immune responses. nih.govnih.gov The EPS matrix is primarily composed of water, polysaccharides, proteins, and extracellular DNA. nih.gov Compounds that can inhibit biofilm formation or disrupt existing biofilms are of significant interest. The primary mechanisms for combating biofilms include interfering with quorum sensing (QS) signals or degrading the EPS matrix. nih.govnih.gov While specific studies on this compound were not found, the general strategy involves screening compounds for their ability to reduce biofilm mass or viability in bacterial cultures like S. aureus or P. aeruginosa. nih.gov

In Vivo Preclinical Pharmacodynamic Studies (using animal models)

In vivo pharmacodynamic (PD) studies are essential to evaluate a compound's biological effect in a living organism. eurekaselect.comnih.gov These studies help to establish a relationship between drug exposure (pharmacokinetics) and the pharmacological response, ultimately guiding predictions of efficacious doses in humans. eurekaselect.com Animal models of disease are used to demonstrate a compound's therapeutic potential. nih.gov

For example, in the context of cancer research, compounds may be tested in mouse xenograft models where human tumors are grown in immunocompromised mice. nih.gov For CNS disorders, antagonists are tested in animal models of anxiety or addiction. The CRF₁ antagonist MTIP, for instance, was evaluated in rat models of alcoholism, where it was shown to reduce alcohol self-administration and stress-induced relapse. nih.gov In studies of lung diseases, a bleomycin-induced idiopathic pulmonary fibrosis rat model was used to assess the in vivo pharmacodynamics of pirfenidone, demonstrating improved therapeutic effect with pulmonary administration compared to oral. researchgate.net Such studies provide crucial data on efficacy within a complex biological system before a drug candidate can be considered for clinical testing. eurekaselect.com

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

Despite a thorough review of scientific databases and publicly accessible information, detailed preclinical biological and mechanistic research on the specific chemical compound This compound is not available in the current body of scientific literature. As a result, the requested article detailing its evaluation in animal models, its pharmacodynamic properties, and its molecular mechanisms of action cannot be generated.

The urea functional group is a common motif in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications. These compounds are known to engage in various biological interactions, often acting as inhibitors or modulators of enzymes and receptors. However, specific data pertaining to the preclinical development of this compound, including its efficacy, target engagement, and mechanism of action, have not been published.

General methodologies for evaluating novel chemical entities in a preclinical setting are well-established. These typically involve a tiered approach, beginning with in vitro assays to determine biological activity and progressing to in vivo studies in animal models to assess efficacy and pharmacodynamics. Mechanistic studies, including biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), as well as structural biology approaches, are often employed to elucidate the molecular basis of a compound's activity.

While the principles of these research activities are broadly understood within the field of drug discovery, their specific application and the resulting data for this compound are not documented in accessible records. The absence of such information precludes a detailed discussion of its preclinical profile.

Further research and publication in peer-reviewed journals would be required to elaborate on the specific biological and mechanistic properties of this compound.

Materials Science and Other Non Biological Applications Research

Potential Use as Monomers or Components in Polymer Chemistry

While direct studies on the use of 1-(2,6-dimethylphenyl)-3-propan-2-ylurea as a monomer for polymerization are not extensively documented in publicly available research, the fundamental chemistry of ureas suggests potential pathways for its incorporation into polymeric structures. Urea (B33335) derivatives are known to participate in polymerization reactions, often acting as precursors to or components of polyureas and other related polymers.

Polyureas are a class of polymers that can be synthesized through various methods, including the reaction of diisocyanates with diamines. Although this compound is not a diamine, its urea functionality could potentially be leveraged in other types of polymerization. For instance, N,N'-disubstituted ureas can, under certain conditions, be involved in trans-ureation reactions or be used to create specific hydrogen-bonding motifs within a polymer chain, thereby influencing the material's properties.

Applications in Supramolecular Chemistry and Crystal Engineering

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of supramolecular chemistry and crystal engineering. Urea derivatives are particularly well-suited for these applications due to the directional and robust nature of the hydrogen bonds formed by the urea tape motif (a linear array of hydrogen-bonded urea molecules).

The presence of the bulky 2,6-dimethylphenyl group can influence the packing of the molecules in the crystal lattice, potentially leading to the formation of porous structures or specific polymorphic forms. The interplay between the hydrogen bonding of the urea group and the steric demands of the substituted phenyl ring is a key factor in determining the final supramolecular architecture.

Table 1: Crystallographic Data for the Related Compound N-(2,6-Dimethylphenyl)-N′-propanoylthiourea

ParameterValue
Molecular FormulaC₁₂H₁₆N₂OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8069 (3)
b (Å)8.4770 (3)
c (Å)10.1426 (3)
α (°)103.782 (2)
β (°)90.342 (2)
γ (°)109.928 (2)
Volume (ų)610.07 (4)
Z2
Data sourced from a study on N-(2,6-Dimethylphenyl)-N′-propanoylthiourea. nih.gov

Role as Intermediate in Advanced Organic Synthesis

Disubstituted ureas are valuable intermediates in organic synthesis. The synthesis of this compound itself can be accomplished through the reaction of 2,6-dimethylphenyl isocyanate with isopropylamine (B41738). This straightforward reaction is characteristic of the formation of unsymmetrical ureas.

While specific high-impact synthetic applications of this compound as an intermediate are not widely reported, its structural motifs are found in more complex molecules. For instance, the 2,6-dimethylphenyl urea moiety is a component of some biologically active compounds, and its synthesis would proceed through intermediates like the title compound.

The synthesis of related compounds, such as 1-(2,6-dimethylphenyl)-3-(1-ethyl-2-pyrrolidylidene)urea, has been described, involving the reaction of 2,6-dimethylphenylisocyanate with the corresponding iminopyrrolidine. prepchem.com A similar approach can be envisioned for a variety of amine reactants to generate a library of related urea compounds for further synthetic elaboration or screening for biological activity.

Table 2: Synthesis of a Related Urea Derivative

Reactant 1Reactant 2Product
2,6-dimethylphenylisocyanate1-ethyl-2-iminopyrrolidine1-(2,6-dimethylphenyl)-3-(1-ethyl-2-pyrrolidylidene)urea
Based on the synthesis described for a related compound. prepchem.com

Sensing and Analytical Chemistry Applications for Environmental or Industrial Monitoring

The ability of urea derivatives to form specific hydrogen bonds makes them attractive candidates for the development of chemical sensors. The urea group can act as a recognition site for anions or other hydrogen bond acceptors. While there is no specific research detailing the use of this compound in sensing applications, the principles of supramolecular chemistry suggest its potential in this area.

A sensor molecule based on this urea could be designed to signal the presence of a target analyte through a change in a measurable property, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). The binding of an analyte to the urea group could perturb the electronic properties of an attached chromophore or fluorophore. The 2,6-dimethylphenyl and propan-2-yl groups would influence the solubility of the sensor in different media and could be modified to tune the selectivity of the sensor for specific analytes.

However, without dedicated studies, the development of a sensor based on this compound remains a theoretical possibility awaiting experimental validation.

Patent Landscape and Research Innovation

Analysis of Patent Literature Pertaining to 1-(2,6-Dimethylphenyl)-3-propan-2-ylurea and Related Derivatives

While a patent specifically singling out this compound is not prominently found in public databases, the patent landscape for structurally related N,N'-disubstituted phenylurea derivatives is extensive, particularly in the agrochemical sector. The intellectual property in this area is often characterized by broad Markush claims that encompass a wide range of substituents on the phenyl ring and the urea (B33335) nitrogen atoms.

Patents for phenylurea herbicides, for instance, often claim a generic structure that would include this compound. These patents typically focus on the compound's utility as a herbicide, detailing its efficacy against various weed species and its selectivity towards certain crops. For example, U.S. Patent 4,013,452, while not naming the specific compound, covers a range of urea derivatives for herbicidal use, highlighting the established practice of broad patenting in this field. epo.org Similarly, European Patent EP 0261710 A1 discloses novel oximinoalkyl phenylureas for use as herbicides, demonstrating the ongoing innovation in modifying the core phenylurea structure to achieve improved activity and a wider spectrum of weed control. epo.org

The key inventive step in such patents often revolves around the discovery of a novel substitution pattern that imparts advantageous properties, such as increased herbicidal activity, improved crop safety, or a more favorable environmental profile. The 2,6-dimethyl substitution on the phenyl ring, combined with the isopropyl group on the terminal nitrogen, represents a specific molecular architecture that would be evaluated for these properties.

A representative sample of patents for related phenylurea derivatives is provided in the table below, illustrating the typical scope and focus of intellectual property in this chemical class.

Patent NumberTitleAssigneeKey Features
US4013452AUrea derivatives and their use as herbicidesHoechst AGDescribes a range of N-phenylurea derivatives with herbicidal properties, emphasizing their effectiveness against weeds in various crops. epo.org
JPS56167658ASubstituted phenylurea derivative, its preparation and herbicide containing the same as active constituent-Focuses on N'-phenyl-N-methylurea derivatives for herbicidal applications, showcasing the exploration of different alkyl substitutions.
EP0261710A1Phenylurea herbicidesShell Internationale Research Maatschappij B.V.Discloses novel oximinoalkyl phenylureas, indicating a strategy of modifying the urea side chain to enhance herbicidal efficacy. epo.org
CN1242939ASlow-release urea for killing weed and production method thereof-Relates to formulations of urea-based herbicides, indicating that innovation also lies in the delivery system to improve performance and safety. nih.gov

These patents collectively underscore that the innovation in this field is not just about the discovery of a single molecule but also about the exploration of a chemical space to identify compounds with optimal performance characteristics and the development of novel formulations. nih.govbattelle.org

Academic Contributions to Patentable Innovations in Urea Chemistry

Academic research plays a pivotal role in laying the fundamental groundwork that leads to patentable inventions in urea chemistry. Universities and public research institutions often focus on understanding the underlying principles that govern the biological activity of these compounds, which in turn enables the targeted design of new and more effective molecules. invasiveplantswesternusa.orgpsu.eduauburn.edu

A significant area of academic contribution is the study of Quantitative Structure-Activity Relationships (QSAR). asiaiplaw.com QSAR studies systematically investigate how variations in the chemical structure of a molecule, such as the nature and position of substituents, affect its biological activity. asiaiplaw.com For a compound like this compound, academic research would seek to understand the specific contributions of the 2,6-dimethylphenyl group and the N'-isopropyl group to its herbicidal or other biological effects.

Key research findings from academic literature that could lead to patentable innovations include:

Influence of Phenyl Ring Substitution: Studies have shown that the substitution pattern on the phenyl ring is critical for the activity of phenylurea herbicides. researchgate.net The presence of two methyl groups at the 2 and 6 positions can influence the molecule's conformation and its ability to bind to the target site in weeds, potentially enhancing its efficacy.

Role of the N'-Alkyl Group: The nature of the alkyl group on the terminal nitrogen of the urea moiety also significantly impacts activity. The isopropyl group in this compound is a specific choice that would be informed by academic studies comparing the effectiveness of different alkyl chains.

Mechanism of Action Studies: Academic research often elucidates the molecular mechanism by which these compounds exert their effects, for example, by inhibiting photosystem II in plants. battelle.org A deeper understanding of these mechanisms allows for the rational design of new inhibitors with improved properties, which can be the subject of new patents.

Development of Novel Synthetic Methodologies: Academia also contributes by developing new and more efficient methods for synthesizing urea derivatives. These novel synthetic routes can be more cost-effective, environmentally friendly, and can be patented in their own right.

The knowledge generated from such academic endeavors provides the chemical industry with the insights needed to design and patent new generations of phenylurea compounds with enhanced performance and safety profiles.

Trends in Intellectual Property Filings Related to Phenylurea Research

The intellectual property landscape for phenylurea research is dynamic and reflects broader trends in the chemical and agricultural industries. Analysis of patent filings reveals several key trends that are shaping the direction of innovation in this field.

One significant trend is the increasing focus on formulation technology . battelle.orggoogle.com As the patents for many foundational phenylurea active ingredients expire, companies are seeking to differentiate their products and extend their market exclusivity through innovative formulations. global-agriculture.comscribd.comagribusinessglobal.com These new formulations may offer advantages such as improved stability, enhanced bioavailability, reduced environmental impact, or compatibility with other active ingredients in combination products. battelle.org

Another major trend is the growing number of patents for synergistic mixtures . These patents claim combinations of a phenylurea compound with one or more other active ingredients, such as other herbicides, fungicides, or insecticides. The inventive step in these patents lies in the discovery that the combination of active ingredients provides a greater-than-expected (synergistic) effect, allowing for lower application rates and a broader spectrum of activity.

Furthermore, there is a noticeable trend towards "green" or more sustainable chemistry . This includes the development of phenylurea compounds with improved toxicological and ecotoxicological profiles, as well as manufacturing processes that are more environmentally friendly.

The expiration of patents for major agrochemical products has a significant impact on market dynamics, leading to an increase in the availability of generic products. global-agriculture.comnih.gov This, in turn, drives innovator companies to focus their research and patenting efforts on next-generation molecules and technologies that offer clear advantages over existing products.

The table below summarizes some of the key trends in intellectual property related to phenylurea research.

TrendDescription
Formulation Innovation Development of new delivery systems (e.g., slow-release formulations, nano-formulations) to improve efficacy and safety. nih.govbattelle.org
Synergistic Mixtures Patenting of combinations of phenylurea compounds with other active ingredients to enhance performance and manage resistance.
Green Chemistry Focus on developing compounds and processes with improved environmental and health profiles.
Post-Patent Strategies Innovator companies focus on second-generation patents, new uses, and differentiated formulations as original patents expire. global-agriculture.com
Geographic Filing Patterns Patent filings are concentrated in major agricultural markets, with growing activity in developing countries. asiaiplaw.com

Q & A

Q. Example Protocol :

ReagentEquivalentsSolventTemperatureYield
2,6-Dimethylphenyl isocyanate1.5DichloromethaneRT89%

What spectroscopic and chromatographic techniques are recommended for structural characterization?

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm urea linkage and substituent positions (e.g., 2,6-dimethylphenyl protons at δ 2.2–2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., calculated [M+H]⁺: 247.1443) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. Reference Data :

TechniqueKey Peaks/ParametersEvidence
¹H NMRAromatic protons (δ 6.8–7.2 ppm), isopropyl CH3 (δ 1.2 ppm)
HRMSm/z 247.1443 (C₁₃H₁₉N₂O⁺)

How can researchers address discrepancies in reported biological activities of this compound?

Advanced
Discrepancies may arise from variations in assay conditions or impurities. Methodological solutions include:

  • Standardized Bioassays : Use OECD/EPA guidelines for pesticidal activity testing (e.g., inhibition of acetylcholinesterase) .
  • Impurity Profiling : LC-MS to detect byproducts (e.g., thiourea analogs, see ).
  • Meta-Analysis : Compare EC₅₀ values across studies using statistical tools (e.g., ANOVA) .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (a cytochrome P450 target) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties influencing reactivity .
  • Hirshfeld Surface Analysis : Evaluate crystal packing effects using CrystalExplorer .

What are the key considerations for ensuring compound stability during storage and experiments?

Q. Basic

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture Control : Use desiccants in storage containers to avoid urea hydrolysis .
  • Solvent Compatibility : Avoid DMSO if prolonged storage is required; use acetonitrile for short-term solutions .

How to design a structure-activity relationship (SAR) study for derivatives?

Q. Advanced

  • Substituent Variation : Synthesize analogs with halogens or methoxy groups at the phenyl ring (see pesticidal SAR in ).
  • Bioactivity Testing : Screen against fungal pathogens (e.g., Candida albicans) using microbroth dilution assays .
  • Data Correlation : Use multivariate regression to link logP values (calculated via ChemAxon) with activity .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves and N95 masks to avoid inhalation of fine powders .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to isocyanate precursors .
  • First Aid : Immediate rinsing with water for eye/skin contact (no toxicological data available; assume caution) .

How to resolve spectral data contradictions in literature?

Q. Advanced

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-(2,6-dimethylphenyl)thiourea ).
  • Isotopic Labeling : Use ¹⁵N-labeled urea to confirm resonance assignments .
  • Collaborative Databases : Submit raw spectral data to PubChem or NIST for community verification .

What are the environmental fate implications of this compound?

Q. Advanced

  • Degradation Studies : Perform hydrolysis at pH 4–9 to simulate soil/water breakdown .
  • Ecototoxicity : Test Daphnia magna survival rates (OECD 202) to assess aquatic toxicity .
  • QSAR Modeling : Predict biodegradability using EPI Suite™ based on logKow and molecular weight .

How to optimize reaction conditions for scale-up in academic settings?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce byproduct formation (see for catalyst-packed systems).
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .
  • Process Analytics : In-line FTIR monitors urea formation in real time .

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1-(2,6-Dimethylphenyl)-3-propan-2-ylurea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.